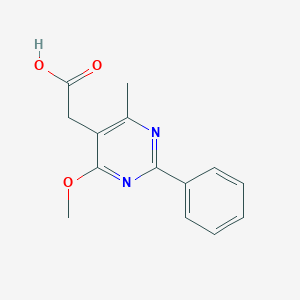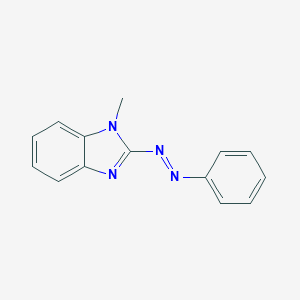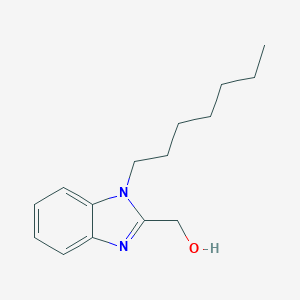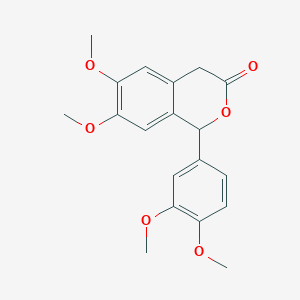
(4-Methoxy-6-methyl-2-phenyl-pyrimidin-5-yl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxy-6-methyl-2-phenyl-pyrimidin-5-yl)-acetic acid is a synthetic organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxy-6-methyl-2-phenyl-pyrimidin-5-yl)-acetic acid typically involves multi-step organic reactions. One possible route could involve the condensation of appropriate pyrimidine precursors with acetic acid derivatives under controlled conditions. The reaction might require catalysts, specific solvents, and temperature control to achieve the desired product.
Industrial Production Methods: Industrial production methods would likely scale up the laboratory synthesis process, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: Various substitution reactions might occur, where functional groups on the pyrimidine ring are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products: The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the pyrimidine ring.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as in drug development for targeting specific diseases.
Industry: Use in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (4-Methoxy-6-methyl-2-phenyl-pyrimidin-5-yl)-acetic acid would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
- Pyrimidine-5-carboxylic acid derivatives
- Phenylpyrimidines
- Methoxypyrimidines
Uniqueness: (4-Methoxy-6-methyl-2-phenyl-pyrimidin-5-yl)-acetic acid is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(4-methoxy-6-methyl-2-phenylpyrimidin-5-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9-11(8-12(17)18)14(19-2)16-13(15-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWGXIOMHXOIQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)OC)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24789522 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{1-[(1-benzyl-1H-benzimidazol-2-yl)diazenyl]-2-naphthyl}-N-phenylamine](/img/structure/B376844.png)

![methyl 9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B376846.png)

![1-{2-(4-bromophenyl)-9-[2-(piperidin-1-yl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}ethanone](/img/structure/B376850.png)
![1-(9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one](/img/structure/B376851.png)
![9-Ethyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B376855.png)
![9-ALLYL-2-PHENYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE](/img/structure/B376856.png)
![ethyl 9-[2-(diethylamino)ethyl]-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B376858.png)

![6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B376864.png)



